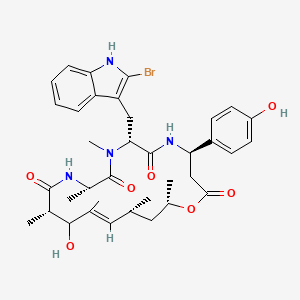
Jaspamide K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jaspamide K is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as a metabolite, an actin polymerisation inhibitor and an antineoplastic agent. It is a cyclodepsipeptide, a macrocycle, an organobromine compound and a secondary alcohol.
Applications De Recherche Scientifique
Antitumor Activity
Mechanism of Action:
Jaspamide K exhibits potent antitumor properties primarily through its ability to disrupt the actin cytoskeleton. It binds to F-actin, stabilizing actin filaments and preventing their depolymerization. This action inhibits cell proliferation and induces apoptosis in various cancer cell lines.
Case Studies:
- Prostate Carcinoma: this compound has been shown to inhibit the growth of prostate carcinoma PC-3 cells significantly. In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and proliferation rates, with notable effects observed at concentrations as low as 30 nM .
- Acute Myeloid Leukemia: Research indicates that this compound can induce differentiation in HL-60 human promyelocytic leukemia cells. Treatment with 10^-7 mol/L this compound led to a 77% inhibition of cell proliferation after 48 hours and promoted maturation characterized by changes in nuclear morphology and surface antigen expression (CD16 and CD14) .
Cardiovascular Implications
Cardiotoxicity Concerns:
While this compound shows promise as an antitumor agent, it also poses risks of cardiotoxicity. Studies have revealed that it significantly inhibits cardiac ion channels, including Kv1.5 and Cav1.2, leading to decreased contractility in cardiomyocytes derived from induced pluripotent stem cells. The observed toxicity is particularly concerning due to the narrow therapeutic window between efficacy and safety .
Cellular Biology Applications
Actin Dynamics:
this compound's ability to alter actin dynamics has made it a valuable tool in cellular biology research. It induces a dramatic reorganization of actin filaments in treated cells, which can be utilized to study cellular processes such as motility, morphology, and intracellular signaling.
Research Findings:
- Inhibition of Ruffling: this compound treatment leads to a reduction in cellular ruffling without affecting phagocytic activity or oxidative burst responses in monocytes . This specificity provides insights into the role of actin dynamics in various cellular functions.
- Microfilament Disruption: The compound has been used extensively in studies aimed at understanding microfilament organization and its implications for cell function .
Summary of Biological Activities
The following table summarizes the key biological activities and effects associated with this compound:
| Application Area | Effects Observed | Concentration Range |
|---|---|---|
| Antitumor Activity | Inhibition of cell proliferation | 30 nM - 10^-7 mol/L |
| Differentiation Induction | Maturation of HL-60 cells | 10^-7 mol/L |
| Cardiovascular Effects | Inhibition of cardiac ion channels | 10 μM |
| Actin Dynamics | Disruption of actin cytoskeleton | 10^-7 mol/L |
Propriétés
Formule moléculaire |
C36H45BrN4O7 |
|---|---|
Poids moléculaire |
725.7 g/mol |
Nom IUPAC |
(4R,7R,10S,13S,15E,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-14-hydroxy-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C36H45BrN4O7/c1-19-15-20(2)32(44)22(4)34(45)38-23(5)36(47)41(6)30(17-27-26-9-7-8-10-28(26)39-33(27)37)35(46)40-29(18-31(43)48-21(3)16-19)24-11-13-25(42)14-12-24/h7-15,19,21-23,29-30,32,39,42,44H,16-18H2,1-6H3,(H,38,45)(H,40,46)/b20-15+/t19-,21-,22-,23-,29+,30+,32?/m0/s1 |
Clé InChI |
KKIASCJKLSEAED-NDBXTNKWSA-N |
SMILES isomérique |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)[C@H](N(C(=O)[C@@H](NC(=O)[C@H](C(/C(=C1)/C)O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
SMILES canonique |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(C(C(=C1)C)O)C)C)C)CC2=C(NC3=CC=CC=C32)Br)C4=CC=C(C=C4)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















